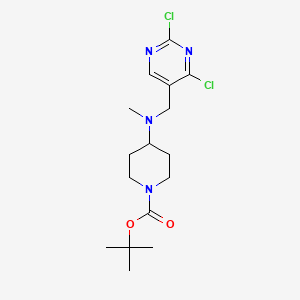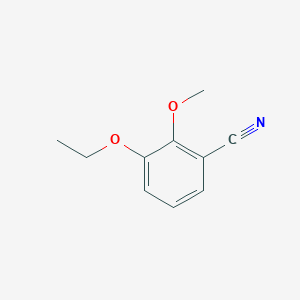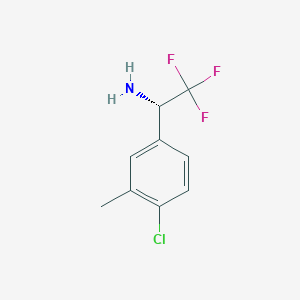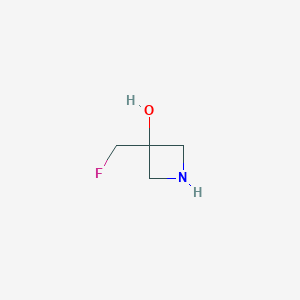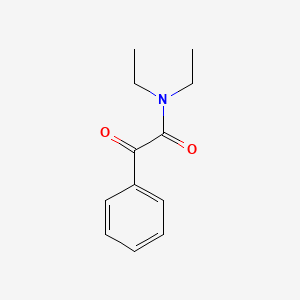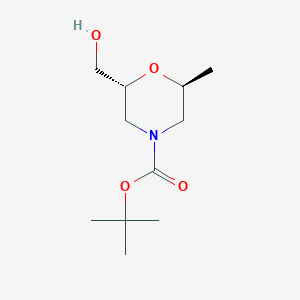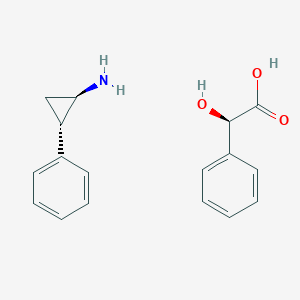
(1R,2S)-2-phenylcyclopropanamine (R)-2-hydroxy-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclopropane ring substituted with a phenyl group and an amine group, along with a phenylacetate moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves several steps, starting from readily available precursors. One common method involves the cyclopropanation of styrene derivatives followed by amination and esterification reactions. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation step. The subsequent amination can be achieved using reagents like lithium diisopropylamide (LDA) or sodium amide, while esterification is typically carried out using acid chlorides or anhydrides in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being integrated into industrial practices .
化学反应分析
Types of Reactions
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters in the brain, thereby exerting antidepressant effects .
相似化合物的比较
Similar Compounds
(1R,2S)-rel-2-Phenylcyclopropanamine Sulfate: Another chiral cyclopropanamine derivative with similar structural features.
Uniqueness
(1R,2S)-2-phenylcyclopropanamine ®-2-hydroxy-2-phenylacetate stands out due to its specific combination of functional groups and chiral centers, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research and industry .
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-2-phenylacetic acid;(1R,2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C8H8O3/c10-9-6-8(9)7-4-2-1-3-5-7;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8-9H,6,10H2;1-5,7,9H,(H,10,11)/t8-,9+;7-/m01/s1 |
InChI 键 |
YWUYZEXLHKNJQT-VQXSXSGDSA-N |
手性 SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1=CC=C(C=C1)[C@H](C(=O)O)O |
规范 SMILES |
C1C(C1N)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
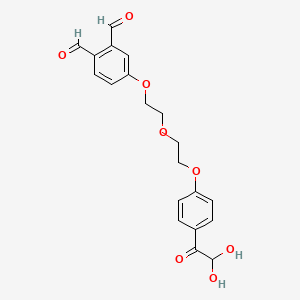
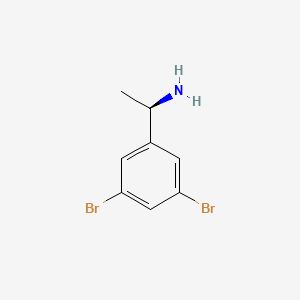
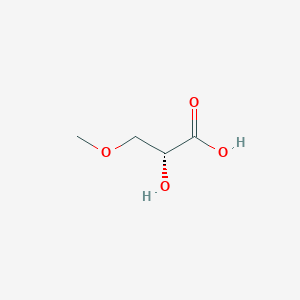
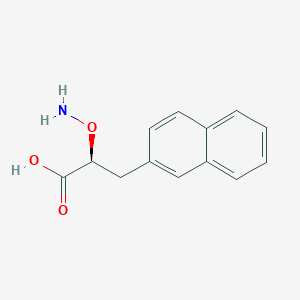
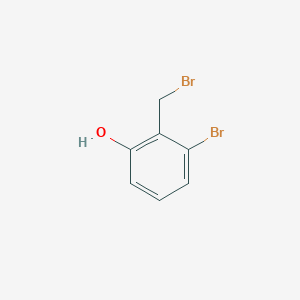
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
